4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide
Description
Molecular Formula: C₂₁H₁₇ClF₃N₃O
Molecular Weight: 419.83 g/mol
Key Structural Features:
- A pyridine ring substituted with dimethylamino (-N(CH₃)₂) and trifluoromethyl (-CF₃) groups at positions 6 and 4, respectively.
- A phenyl group at position 2 of the pyridine, linked to a benzamide moiety via a methylideneamino (-N=CH-) bridge in the Z-configuration.
- A chloro (-Cl) substituent at position 4 of the benzamide ring.
This compound’s stereoelectronic profile is defined by the electron-donating dimethylamino group, the electron-withdrawing trifluoromethyl group, and the rigid Z-configuration of the imine bridge.
Properties
Molecular Formula |
C23H20ClF3N4O |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide |
InChI |
InChI=1S/C23H20ClF3N4O/c1-30(2)21-13-18(23(25,26)27)12-20(29-21)17-6-4-5-15(11-17)14-28-31(3)22(32)16-7-9-19(24)10-8-16/h4-14H,1-3H3/b28-14- |
InChI Key |
OXNSTMUHYOXXJR-MUXKCCDJSA-N |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N\N(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with substituents such as dimethylamino and trifluoromethyl groups can be synthesized through a series of reactions involving halogenation, nitration, and reduction.
Benzylidene Formation: The benzylidene moiety is formed by the condensation of an aldehyde with a hydrazine derivative.
Final Coupling: The final step involves coupling the pyridine derivative with the benzylidene derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amine derivatives.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzohydrazides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic effects. For example, they could be investigated as potential anticancer agents or antimicrobial compounds.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
4-Chloro-N-(6-Chloro-4-(Trifluoromethyl)Pyridin-2-Yl)-N-Methylbenzamide (CAS 1311279-81-8)
Molecular Formula : C₁₅H₁₀Cl₂F₃N₂O
Key Differences :
- Lacks the dimethylamino group on the pyridine ring.
- Replaces the methylideneamino-phenyl bridge with a direct N-methylbenzamide linkage.
- Contains an additional chloro group at position 6 of the pyridine.
Implications :
N-(4-Chloro-Phenyl)-4-(6-Methyl-4-Trifluoromethyl-Pyridin-2-Yl)-Benzamide (CAS 1311278-25-7)
Molecular Formula : C₂₀H₁₄ClF₃N₂O
Key Differences :
- Substitutes the dimethylamino group with a methyl group at position 6 of the pyridine.
- Lacks the methylideneamino bridge, instead connecting the pyridine and benzamide via a single bond.
Implications :
3-Chloro-N-[4-(2-Pyrimidinylsulfamoyl)Phenyl]Benzamide
Molecular Formula : C₁₇H₁₂ClN₄O₃S
Key Differences :
- Replaces the pyridine ring with a pyrimidine sulfonamide group.
- Retains the chloro-substituted benzamide but introduces a sulfamoyl linker .
Implications :
- The sulfonamide group enhances solubility but may introduce metabolic liabilities (e.g., hydrolysis).
N-[5-Chloro-2-(1,2,4-Triazol-1-Yl)Phenyl]-3-Methyl-2-Nitrobenzamide
Molecular Formula : C₁₇H₁₃ClN₄O₃
Key Differences :
- Incorporates a triazole ring and nitro group instead of pyridine and trifluoromethyl substituents.
Implications :
- Triazole’s hydrogen-bonding capacity may enhance target selectivity but reduce metabolic stability .
Structural and Functional Analysis Table
Biological Activity
4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological properties. The key structural components include:
- A chloro substituent on the aromatic ring.
- A dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.
- A trifluoromethyl group that may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Protein Kinases : It has been suggested that the compound may exhibit inhibitory activity against certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
- Receptor Binding : The compound's structure suggests potential binding affinity to various receptors, including those involved in neurotransmission.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against several cancer cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic Insights : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis, as evidenced by Annexin V staining.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 8.7 | Cell cycle arrest |
In Vivo Studies
Preclinical studies in murine models have further elucidated the biological activity of this compound:
- Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor volume in xenograft models.
- Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
- Breast Cancer Research : A study investigated the effects of the compound on MCF-7 cells, revealing that it not only inhibited cell growth but also modulated key signaling pathways associated with estrogen receptor signaling.
- Lung Cancer Models : Another investigation focused on A549 cells, demonstrating that the compound induced apoptosis through activation of caspase pathways, suggesting a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
